2-(4-Ethylanilino)benzoic acid
Description
General Context of Anthranilic Acid Derivatives and Their Significance in Chemical Synthesis
Anthranilic acid, or 2-aminobenzoic acid, is a fundamental building block in the world of organic chemistry. Its derivatives, particularly N-substituted anthranilic acids, are a class of compounds with significant importance in both industrial and academic research. These molecules serve as versatile precursors for the synthesis of a wide array of valuable organic compounds. ijpsjournal.comafjbs.com
Historically, the study of anthranilic acid derivatives has led to the development of various dyes and pigments. In contemporary chemical synthesis, their utility has expanded dramatically. They are key intermediates in the production of pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. For instance, N-arylanthranilic acids are crucial for synthesizing acridones, a class of compounds known for a broad spectrum of biological activities. tandfonline.com Furthermore, derivatives of anthranilic acid are considered cost-effective starting materials for the synthesis of several commercially available drugs. ijpsjournal.com
The synthesis of N-substituted anthranilic acids is often achieved through methods like the Ullmann condensation, a copper-catalyzed reaction between an ortho-halogenobenzoic acid and an aniline (B41778). tandfonline.comscielo.brwikipedia.org This reaction, along with modern variations such as the Buchwald-Hartwig amination, provides chemists with powerful tools to create a diverse library of N-substituted anthranilic acid derivatives. wikipedia.orgsemanticscholar.org
Structural Characteristics and Chemical Reactivity of Anilino Benzoic Acid Frameworks
The anilino benzoic acid framework, the core structure of 2-(4-Ethylanilino)benzoic acid, consists of a benzoic acid molecule where the amino group at the 2-position is substituted with an aniline ring. This arrangement gives rise to specific structural and electronic properties that dictate its chemical reactivity.
A key feature of this framework is the intramolecular hydrogen bond that can form between the carboxylic acid proton and the nitrogen atom of the amino group. This interaction influences the conformation of the molecule and the acidity of the carboxylic acid. The molecule is often twisted, with a significant dihedral angle between the planes of the two aromatic rings. researchgate.netresearchgate.net
The reactivity of the anilino benzoic acid framework is characterized by several key aspects:
Acidity: The carboxylic acid group (-COOH) is the primary acidic site, allowing for the formation of salts and esters.
Nucleophilicity of the Amine: The secondary amine (-NH-) retains some nucleophilic character, although it is diminished by the delocalization of the lone pair of electrons into the aromatic rings.
Aromatic Substitution: Both the benzoic acid and the aniline rings can undergo electrophilic aromatic substitution, with the existing substituents directing the position of incoming groups.
Cyclization Reactions: The proximity of the carboxylic acid and the N-aryl group allows for intramolecular cyclization reactions, which are fundamental to the synthesis of various heterocyclic systems like acridones. scielo.br
Research Landscape for this compound and Related Analogues
The research landscape for this compound itself is not extensively documented in publicly available literature. However, significant research exists for its parent compound, N-phenylanthranilic acid (also known as fenamic acid), and other closely related analogues. Fenamic acid is the foundational structure for a class of non-steroidal anti-inflammatory drugs (NSAIDs). afjbs.com
Research into analogues often focuses on modifying the substituents on either of the aromatic rings to fine-tune the biological activity or physical properties of the molecule. For example, studies have been conducted on analogues with different alkyl or electron-withdrawing groups. researchgate.net The synthesis of these analogues is often a key step in the development of new therapeutic agents or functional materials.
Computational docking analysis and the development of experimental structure-activity relationships (SAR) are common research approaches for analogues of this class, particularly in the context of drug discovery. nih.gov The overarching goal is often to design molecules with specific and potent biological activities.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(4-ethylanilino)benzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-2-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) |
InChI Key |
MUCDJIXUVULPDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Ethylanilino Benzoic Acid and N Aryl Anthranilic Acids
N-Arylation Strategies for Anthranilic Acid Scaffolds
The direct N-arylation of anthranilic acid or the coupling of anilines with benzoic acid precursors are the most common strategies for synthesizing N-aryl anthranilic acids. These strategies include classic copper-catalyzed reactions, modern palladium-catalyzed protocols, and direct amidation methods.
The Ullmann condensation is a classic method for forming carbon-nitrogen bonds, involving a copper-catalyzed reaction between an aryl halide and an amine. wikipedia.orgwikipedia.org The specific application for synthesizing N-aryl anthranilic acids, often called the Goldberg reaction, couples an aniline (B41778) with an ortho-halogenated benzoic acid. wikipedia.org For the synthesis of 2-(4-Ethylanilino)benzoic acid, this would involve the reaction of 2-chlorobenzoic acid with 4-ethylaniline (B1216643).
Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 200°C), stoichiometric amounts of copper powder or copper salts, and high-boiling polar solvents like nitrobenzene (B124822) or N-methylpyrrolidone. wikipedia.org The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups. wikipedia.org
Classic Ullmann-Goldberg Reaction:
2-Chlorobenzoic Acid + 4-Ethylaniline --(Cu, high temp)--> this compound
Modern advancements have led to the development of milder conditions using soluble copper(I) catalysts, often stabilized by ligands such as diamines or phenanthroline. wikipedia.org These improved protocols offer better yields and broader substrate scope compared to the traditional approach. For instance, the use of CuI with ligands can facilitate the reaction at lower temperatures than those typically required for the classic Ullmann reaction. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile alternative to the Ullmann condensation for C-N bond formation. wikipedia.org These methods generally offer milder reaction conditions, broader substrate scope, and higher yields. The synthesis of N-aryl anthranilic acids can be achieved by coupling an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.net
The synthesis of this compound via this method would involve the coupling of 2-halobenzoic acid with 4-ethylaniline. A typical catalytic system consists of a palladium source, such as palladium acetate (B1210297) or Pd₂(dba)₃, and a phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's success.
A general protocol for synthesizing arylacetic and benzoic acids using a palladium catalyst has been developed, highlighting the utility of this approach. nih.gov Furthermore, heterogeneous palladium catalysts, such as Pd/AlO(OH), have been developed for N-arylation, offering the advantage of easy recovery and recyclability. researchgate.net These catalysts can effectively couple various aryl iodides with anilines in good to excellent yields without the need for an inert atmosphere. researchgate.net
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Copper/Ligand (e.g., Phenanthroline) | Ullmann-Goldberg Condensation | Classic method, often requires high temperatures; modern versions are milder. | wikipedia.org |
| Palladium/Phosphine Ligand | Buchwald-Hartwig Amination | Milder conditions, broad substrate scope, high yields. | wikipedia.orgresearchgate.net |
| Heterogeneous Pd/AlO(OH) | Ligand-Free N-Arylation | Recyclable catalyst, can be used under aerobic conditions. | researchgate.net |
Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine without prior activation of the carboxylic acid. This method presents an atom-economical route to amides. Various catalysts have been developed to facilitate this transformation, which typically requires the removal of water.
One approach utilizes boric acid as a simple and effective homogeneous catalyst for the amidation of benzoic acid derivatives. sciepub.com The proposed mechanism involves the reaction of boric acid with the carboxylic acid to form a mixed anhydride, which is a more reactive acylating agent. sciepub.com Another strategy employs titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov In this method, stoichiometric amounts of TiCl₄ in pyridine (B92270) at elevated temperatures can produce amides in moderate to excellent yields. nih.gov Other protocols use activating agents to facilitate the coupling under mild conditions. lookchemmall.com
For the synthesis of this compound, this would conceptually involve the direct reaction between a suitably protected anthranilic acid and 4-ethylaniline, although this is less common than the cross-coupling strategies.
Oxidation-Based Routes from Isatin (B1672199) Derivatives for N-Substituted Anthranilic Acids
An alternative and efficient pathway to N-substituted anthranilic acids involves the oxidative cleavage of isatin derivatives. scielo.brresearchgate.net Isatin (1H-indole-2,3-dione) and its derivatives can be converted to the corresponding anthranilic acids by treatment with a base and an oxidizing agent, such as hydrogen peroxide (H₂O₂). scielo.brscienceopen.com
This method is particularly versatile for preparing N-substituted anthranilic acids. The synthesis begins with the N-alkylation or N-arylation of isatin, a straightforward process, followed by the oxidative ring-opening reaction. researchgate.net The reaction is typically carried out in an aqueous basic solution (e.g., NaOH) with H₂O₂. scielo.br
The key advantages of this methodology include:
Versatility : It allows for the synthesis of a wide range of N-substituted and ring-substituted anthranilic acids. scielo.brresearchgate.net
Mild Conditions : The reactions are often complete at room temperature. researchgate.netscienceopen.com
Efficiency : The products are generally obtained in good to high yields. scielo.brresearchgate.net
Environmentally Friendly : The process uses aqueous solutions and avoids heavy metal catalysts. scielo.br
| Isatin Derivative | Reaction Time | Yield | Reference |
|---|---|---|---|
| Isatin (unsubstituted) | 15 min | 94% | researchgate.net |
| 5-Bromo-isatin | 15 min | 97% | researchgate.net |
| 5-Nitro-isatin | 15 min | 88% | researchgate.net |
| N-Methyl-isatin | 45 min | 82% | researchgate.net |
| N-Benzyl-isatin | 45 min | 75% | researchgate.net |
Data represents a selection of results from the cited study. Reaction conditions: NaOH 5% w/w, H₂O₂ 30% v/v, room temperature.
Solid-Phase Synthesis Techniques for Derivatized Anthranilates
Solid-phase synthesis (SPS) offers a powerful platform for the high-throughput preparation of libraries of organic molecules, including derivatized anthranilates. nih.gov This technique involves attaching a starting material to a solid support (resin) and performing subsequent chemical reactions. The key advantage is the simplified purification process, as excess reagents and byproducts can be washed away from the resin-bound product. nih.gov
A methodology for the solid-phase synthesis of N-substituted anthranilic acid derivatives has been developed. nih.gov In this approach, a suitable starting material, such as 1-methyl-2-aminoterephthalate, is attached to a Rink AM resin. The N-arylation is then performed on the solid support using Buchwald-Hartwig amination conditions. This allows for the introduction of a wide range of aromatic substituents. Finally, the desired N-arylated anthranilic acid derivative is cleaved from the resin. nih.gov This approach provides the intermediates in high crude purities due to the ease of removing catalysts and excess reagents by simple filtration. nih.gov
Alternative Synthetic Pathways and Catalyst Systems
Beyond the primary methods of copper and palladium catalysis, other transition metals and catalytic systems have been explored for the synthesis of N-aryl anthranilic acids and related structures.
Rhodium-Catalyzed C-H Amidation : Rhodium(III) catalysts can be used for the direct amidation of anilide C-H bonds with isocyanates. This provides an atom-economical route to N-acyl anthranilamides, which are closely related to the target structures and can be further manipulated. nih.gov
Iridium-Catalyzed C-H Amination : A method for the late-stage directed amination of benzoic acids using an iridium catalyst has been reported. This allows for the introduction of an amino group onto a pre-existing benzoic acid structure, offering a different strategic approach. nih.gov
Nickel-Catalyzed Couplings : Nickel catalysts can also be used for Ullmann-type reactions and are often a more cost-effective alternative to palladium. wikipedia.org
Ligand-Free Systems : The development of ligand-free catalyst systems, such as the heterogeneous Pd/AlO(OH) catalyst for N-arylation, simplifies reaction conditions and reduces costs associated with complex ligands. researchgate.net
These alternative pathways showcase the ongoing innovation in synthetic organic chemistry, providing a broader toolbox for chemists to construct complex molecules like this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in 2-(4-Ethylanilino)benzoic acid and providing a unique "fingerprint" for the molecule. nih.gov
Infrared (IR) Spectroscopy:
The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key functional moieties. A broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. researchgate.net The presence of a sharp, strong band around 1680-1710 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid. researchgate.net
Raman Spectroscopy:
The combination of IR and Raman spectroscopy allows for a thorough analysis of the vibrational modes of this compound, confirming the presence of the carboxylic acid, secondary amine, and ethyl-substituted aromatic rings, and providing a unique spectroscopic signature for the molecule. nih.gov
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| C=O Stretch | 1680-1710 | |
| Secondary Amine | N-H Stretch | 3300-3500 |
| Aromatic Ring | C-H Stretch | >3000 |
| C=C Stretch | 1450-1600 | |
| Alkyl (Ethyl) | C-H Stretch | <3000 |
This article is for informational purposes only and does not constitute medical advice. Always consult with a qualified healthcare professional for any health concerns or before making any decisions related to your health or treatment.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Properties
Geometry Optimization and Conformational Landscape Analysis
No published data is available.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Natural Bond Orbital (NBO) Analysis
No published data is available.
Prediction and Assignment of Vibrational Spectra through Potential Energy Distribution (PED) Analysis
No published data is available.
Theoretical Nuclear Magnetic Resonance Chemical Shift Predictions (e.g., GIAO Method)
No published data is available.
Study of Intermolecular Interactions and Crystal Packing
Hydrogen Bonding Networks
No published data is available.
Van der Waals Interactions and Aromatic Stacking
The molecule possesses two aromatic rings—the benzoic acid moiety and the 4-ethylaniline (B1216643) moiety—which are predisposed to engage in π-π stacking. These interactions, a subset of van der Waals forces, are crucial in determining the solid-state packing of the molecule. The relative orientation of these rings, often described by the dihedral angle between their planes, is a key determinant of the strength and nature of the stacking. In related compounds, such as 4-Methyl-2-(2-methylanilino)benzoic acid, a twisted conformation is observed, with a significant dihedral angle between the aromatic rings. This twisting arises from steric hindrance between the substituents on the rings. A similar twisted conformation can be anticipated for 2-(4-Ethylanilino)benzoic acid, which would influence the parallel-displaced or T-shaped stacking arrangements that are common for aromatic systems.
Computational methods like Density Functional Theory (DFT) with dispersion corrections (DFT-D) are instrumental in quantifying these weak interactions. Such calculations can elucidate the potential energy surface of dimer formation, revealing the most stable stacking configurations and the corresponding interaction energies. For a precise understanding, parameters such as interplanar distance and slip angles would need to be calculated.
Table 1: Key Parameters in the Analysis of Aromatic Stacking
| Parameter | Description | Significance |
| Dihedral Angle | The angle between the planes of the two aromatic rings. | Influences the degree of overlap and the type of stacking interaction. |
| Interplanar Distance | The perpendicular distance between the centroids of the stacked aromatic rings. | A key indicator of the strength of the π-π stacking interaction. |
| Slip Angle | The angle describing the offset between the centers of the stacked rings. | Differentiates between face-to-face, parallel-displaced, and other stacking geometries. |
| Interaction Energy | The calculated energy of stabilization upon dimer formation. | Quantifies the strength of the van der Waals and aromatic stacking interactions. |
Note: Specific values for this compound are not available in the reviewed literature and would require dedicated computational studies.
Elucidation of Reaction Mechanisms via Computational Modeling
The synthesis of this compound, a diarylamine, is typically achieved through reactions such as the Ullmann condensation. Computational modeling serves as a powerful tool to unravel the intricate mechanistic details of such reactions. While no specific computational studies on the reaction mechanism for the formation of this compound were found, the general mechanism for the copper-catalyzed Ullmann condensation of N-aryl anthranilic acids has been a subject of theoretical investigation.
These computational studies, often employing DFT methods, can map the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies. This allows for a detailed understanding of the catalytic cycle, including the roles of the catalyst, ligands, and reactants. For the formation of this compound from a halobenzoic acid and 4-ethylaniline, computational modeling could elucidate the oxidative addition, reductive elimination, and other elementary steps involved in the copper-catalyzed C-N bond formation.
Key aspects that can be investigated through computational modeling include:
The nature of the active catalytic species.
The coordination of the reactants to the copper center.
The energetics of the transition states for each step.
The influence of solvents and additives on the reaction profile.
By calculating the free energy profile of the reaction, computational models can predict reaction rates and identify the rate-determining step, offering valuable insights for optimizing reaction conditions to improve yields and selectivity.
Applications in Chemical Synthesis and Materials Science
Role as Versatile Synthetic Intermediates for Complex Organic Molecules
2-(4-Ethylanilino)benzoic acid belongs to the broader class of N-aryl anthranilic acids, which are recognized for their utility as building blocks in organic synthesis.
While specific research detailing the use of this compound as a direct precursor for commercial dyes and pigments is not extensively documented, its structural motifs are common in colorant chemistry. For instance, related benzoyl benzoic acid derivatives, such as 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, serve as crucial intermediates in the synthesis of thermosensitive dyes. google.com The general class of anthranilic acid derivatives is foundational in the production of a wide array of dyes. The presence of the chromophoric anilino group and the reactive carboxylic acid handle in this compound suggests its potential utility in the synthesis of novel colorants, although this application remains largely exploratory. sigmaaldrich.com
Anthranilic acid and its derivatives are of significant interest in medicinal chemistry, serving as scaffolds for compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties. nih.gov The core structure of this compound is analogous to that of several medicinally important compounds. For example, derivatives of 2-aminobenzoic acid (anthranilic acid) are known to be valuable in the development of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Research on similar, though more complex, benzoic acid derivatives has shown their utility as synthetic building blocks for pharmaceuticals. For instance, 2-ethoxy-4-[[(S)-3-methyl-1-(2-piperidin-1-ylphenyl)butylcarbamoyl]methyl]benzoic acid (Repaglinide) is an active pharmaceutical ingredient used in treating diabetes. google.com Likewise, other substituted benzoic acids are used as key intermediates in creating compounds for molecular docking studies aimed at developing new analgesic and anti-inflammatory agents. researchgate.net Although direct pharmaceutical applications of this compound are not established, its structure represents a viable starting point for the synthesis of new therapeutic agents.
A significant application often associated with a similarly named compound, 2-(4-ethylbenzoyl)benzoic acid , is its role as a key intermediate in the industrial production of 2-ethylanthraquinone (B47962). researchgate.netgoogle.com It is crucial to distinguish between 2-(4-ethylanilino )benzoic acid and 2-(4-ethylbenzoyl )benzoic acid, as their structural differences are critical. The synthesis of 2-ethylanthraquinone proceeds via an intramolecular cyclization (dehydration) reaction, which requires the ketone carbonyl group present in the benzoyl derivative, not the secondary amine of the anilino compound.
The industrial process involves the dehydration and ring closure of 2-(4-ethylbenzoyl)benzoic acid. google.com This reaction is traditionally carried out using concentrated sulfuric acid or oleum. google.com However, due to environmental concerns associated with waste acid, modern methods have been developed using solid acid catalysts, such as H-beta zeolites. researchgate.net In these greener processes, 2-(4-ethylbenzoyl)benzoic acid is passed through a catalyst bed at high temperatures, resulting in high conversion rates and selectivity for 2-ethylanthraquinone. researchgate.netpatsnap.comgoogle.com 2-Ethylanthraquinone itself is a vital compound, primarily used as a catalyst in the Riedl-Pfleiderer process for the large-scale production of hydrogen peroxide (H₂O₂). wikipedia.org
The table below summarizes typical reaction conditions for the synthesis of 2-ethylanthraquinone from its benzoyl precursor.
| Catalyst | Reactor Type | Temperature | Pressure | Reactant Conversion | Product Selectivity/Purity | Reference |
| Hydrogen-type mordenite | Fixed-bed | 280°C | 8 mmHg | >90% | >98.5% | patsnap.com |
| Hβ catalyst | Fixed-bed | 300°C | 10 mmHg | >90% | >98.5% | patsnap.com |
| HY catalyst | Fluidized-bed | 320°C | 9 mmHg | >90% | >98.5% | patsnap.com |
| H-Beta zeolite | Batch | 266°C (539 K) | N/A | 96% | 99% | researchgate.net |
| Concentrated H₂SO₄ | Stirred reactor | 100-140°C | N/A | High | 75-79% (overall yield) | google.com |
Ligand Design in Coordination Chemistry
The design of organic ligands for complexing metal ions is a cornerstone of coordination chemistry, with applications ranging from catalysis to materials science and bioinorganic chemistry. The structure of this compound, containing both nitrogen and oxygen donor atoms, makes it a candidate for chelation.
While there is a lack of specific studies on the complexation of this compound, research on analogous N-substituted benzoic acids demonstrates their capacity to form stable complexes with a variety of metal ions. For example, 2-(4-nitrophenylaminocarbonyl)benzoic acid has been shown to react with Cr(III), Co(II), Ni(II), Cu(II), and Zn(II) salts to form colored, amorphous complexes. Similarly, other benzoic acid derivatives containing nitrogen heterocycles, such as 2,4-bis-(triazol-1-yl)-benzoic acid, have been used to synthesize novel complexes with cadmium and zinc, forming metal-organic frameworks (MOFs). nih.gov
Studies on these related compounds show that the carboxylate group and the nitrogen atom(s) can coordinate to the metal center. nih.gov The resulting complexes often exhibit interesting properties, such as antimicrobial activity that is enhanced compared to the free ligand. Given these precedents, it is highly probable that this compound can also act as a ligand to form complexes with transition metals and potentially lanthanides, although such complexes have yet to be reported in the literature.
The chelation behavior of a ligand determines the structure and stability of its metal complexes. For ligands similar to this compound, the coordination typically involves the carboxylate group and a nearby nitrogen or oxygen atom. The carboxylate group can bind to a metal ion in either a monodentate or a bidentate fashion.
Infrared (IR) spectroscopy is a key tool for investigating this behavior. In the case of metal complexes of 2-(4-nitrophenylaminocarbonyl)benzoic acid, the disappearance of the C=O stretching vibration from the carboxylic acid and a shift in the positions of the asymmetric and symmetric stretching vibrations of the carboxylate anion confirm its coordination to the metal ion. A separation value (Δν) between the asymmetric and symmetric COO⁻ stretching frequencies of less than 200 cm⁻¹ is indicative of bidentate coordination. It is plausible that this compound would chelate a metal ion through the oxygen of its deprotonated carboxylate group and the nitrogen of the anilino bridge, forming a stable five- or six-membered ring, a common feature in metal complexes of anthranilic acid derivatives. nih.gov
The table below details findings on the coordination behavior of a related compound.
| Ligand | Metal Ions | Coordination Mode | Geometry | Key Evidence | Reference |
| 2-(4-nitrophenylaminocarbonyl)benzoic acid | Cr(III), Co(II), Ni(II), Cu(II), Zn(II) | Bidentate | Octahedral (for Cr, Co, Ni, Cu) | IR spectra (Δν < 200 cm⁻¹), Electronic spectra | |
| 2,4-bis-(triazol-1-yl)-benzoic acid | Cd(II), Zn(II) | Multidentate bridging | Pentagonal bipyramid (Cd), Trigonal bipyramid (Zn) | Single-crystal X-ray diffraction | nih.gov |
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Methodologies
The synthesis of diarylamines, including 2-(4-ethylanilino)benzoic acid, has traditionally relied on methods like the Ullmann condensation, which often require harsh reaction conditions, stoichiometric amounts of copper, and high-boiling polar solvents. wikipedia.org These factors contribute to significant environmental concerns and limit the cost-effectiveness of large-scale production. Consequently, a major thrust of future research is the development of "green" and sustainable synthetic protocols.
Key areas of focus include:
Catalyst Development: Research is moving towards the use of more environmentally benign and recyclable catalysts. This includes the exploration of copper-based catalysts with novel ligands that can facilitate the reaction under milder conditions and in greener solvents, including water. nih.govresearchgate.netresearchgate.net The development of heterogeneous catalysts, such as supported gold-palladium bimetallic nanoparticles, also presents a promising avenue for creating easily recoverable and reusable catalytic systems for diarylamine synthesis. rsc.org
Alternative Solvents and Conditions: A significant goal is to replace hazardous organic solvents like DMF and nitrobenzene (B124822). wikipedia.org Water-promoted synthesis is a highly attractive alternative, and studies have shown that it can lead to significant rate accelerations in certain tandem reactions for creating similar heterocyclic structures. rsc.org Solvent-free reaction conditions, often facilitated by microwave or ultrasound irradiation, are also being explored to reduce waste and energy consumption. researchgate.netresearchgate.net
Atom Economy: Future synthetic strategies will increasingly prioritize atom economy, aiming to maximize the incorporation of starting materials into the final product. This involves designing reaction pathways that minimize the formation of byproducts. One-pot synthesis, where multiple reaction steps are carried out in a single reactor, is a key approach in this regard. nih.govsu.se
The following table summarizes emerging green synthetic approaches relevant to the synthesis of diarylamine compounds.
| Green Approach | Description | Potential Advantages for this compound Synthesis |
| Ligand-Free/Additive-Free Conditions | Performing Ullmann-type couplings without the need for complex and often expensive ligands or additives. nih.gov | Reduced cost, simplified purification, and a greener process. |
| Water as a Solvent | Utilizing water as the reaction medium, which is non-toxic, inexpensive, and environmentally benign. researchgate.net | Enhanced safety, reduced environmental impact, and potential for rate acceleration. |
| Microwave/Ultrasound Assistance | Using microwave or ultrasound energy to accelerate reaction rates and improve yields, often under solvent-free conditions. researchgate.netresearchgate.net | Shorter reaction times, increased energy efficiency, and access to novel reactivity. |
| Heterogeneous Catalysis | Employing solid-supported catalysts that can be easily separated from the reaction mixture and recycled. rsc.org | Simplified product isolation, catalyst reusability, and suitability for continuous flow processes. |
Advanced Regioselective and Stereoselective Functionalization
While the core structure of this compound is well-defined, the ability to selectively introduce new functional groups at specific positions on its aromatic rings is crucial for modulating its properties and developing new applications. Future research will focus on advanced methods for regioselective and, where applicable, stereoselective functionalization.
A primary area of interest is the direct C-H functionalization of the diarylamine scaffold. youtube.com This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. Transition metal catalysis, particularly with palladium and nickel, has shown significant promise in this area. nih.gov For a molecule like this compound, this could enable the introduction of a wide range of substituents at various positions on both the benzoic acid and the ethylaniline rings.
Key research directions include:
Developing catalysts and reaction conditions that allow for precise control over which C-H bond is activated and functionalized. This is particularly challenging in a molecule with multiple C-H bonds of similar reactivity.
Exploring a broader range of functional groups that can be introduced via C-H activation, expanding the chemical space accessible from the parent diarylamine.
Investigating the impact of the existing functional groups (the carboxylic acid and the ethyl group) on the regioselectivity of C-H functionalization reactions.
Furthermore, for derivatives of this compound that may possess chiral centers, the development of stereoselective synthetic methods will be critical. This could involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the molecule.
Integration of Machine Learning and AI in Compound Design and Synthesis
Predictive Modeling: ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yields and potential side products. mit.edueurekalert.orgnih.govresearchgate.net This can significantly accelerate the optimization of synthetic routes for this compound and its analogs, reducing the number of trial-and-error experiments required. mit.edueurekalert.orgchemeurope.com
De Novo Design: Generative AI models can design novel molecules with desired properties. acs.orgelsevier.com By inputting specific parameters, such as desired electronic or biological properties, these models could propose new derivatives of this compound that are optimized for specific applications.
Synthesis Planning: AI-powered retrosynthesis tools can suggest potential synthetic pathways for a target molecule. elsevier.com This can help chemists to identify more efficient and cost-effective routes to this compound and its derivatives.
The table below outlines the potential applications of AI and ML in the context of this compound research.
| AI/ML Application | Description | Potential Impact |
| Property Prediction | Using ML models to predict the physicochemical and biological properties of virtual compounds. elsevier.comresearchgate.net | Rapidly screen large libraries of potential derivatives without the need for synthesis and testing. |
| Reaction Outcome Prediction | Training neural networks on existing reaction data to predict the success and yield of a planned synthesis. mit.edunih.gov | Optimize reaction conditions and reduce experimental failures, saving time and resources. |
| Generative Molecular Design | Employing generative models to create novel molecular structures with specific desired characteristics. acs.org | Discover new analogs of this compound with enhanced performance for targeted applications. |
| Automated Synthesis | Integrating AI with robotic systems to automate the synthesis and optimization of chemical reactions. technologynetworks.com | Accelerate the design-make-test-analyze cycle for new compound discovery. |
Exploration of Novel Supramolecular Assemblies and Material Applications
The structure of this compound, with its carboxylic acid group and N-H bond, makes it an excellent candidate for forming well-defined supramolecular assemblies through hydrogen bonding. Crystal engineering, the design and synthesis of crystalline solids with desired properties, is a key area for future exploration. nih.govresearchoutreach.org
By co-crystallizing this compound with other molecules (co-formers), it may be possible to create new materials with unique properties. For example, the formation of co-crystals with other active pharmaceutical ingredients could lead to improved drug delivery systems. The interaction of the carboxylic acid group with pyridine-containing compounds, for instance, is a well-established motif in supramolecular chemistry that could be exploited. nih.gov
Furthermore, the diarylamine core of this compound is a common structural motif in materials with interesting electronic and photophysical properties. acs.org Future research could explore the potential of this compound and its derivatives in areas such as:
Organic Electronics: Diarylamines are often used as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Sensors: The electronic properties of the diarylamine scaffold could be modulated by the binding of specific analytes, leading to the development of new chemical sensors.
Functional Polymers: Incorporation of the this compound moiety into polymer chains could lead to new materials with tailored thermal, mechanical, and electronic properties.
The exploration of these novel applications will be closely linked to the synthetic advancements discussed in the previous sections, as the ability to fine-tune the molecular structure will be crucial for optimizing material performance.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Ethylanilino)benzoic acid, and how can reaction conditions be tailored to minimize byproducts?
Methodological Answer: The synthesis typically involves coupling 4-ethylaniline with a suitably substituted benzoic acid derivative. Key steps include:
- Reagent Selection: Use coupling agents like EDC/HOBt for amide bond formation between the aniline and carboxylic acid groups.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.
- Byproduct Mitigation: Monitor pH to prevent unwanted hydrolysis or side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) improves yield .
- Analytical Validation: Confirm purity using HPLC (>95%) and characterize intermediates via FT-IR (amide C=O stretch ~1650 cm⁻¹) .
Q. How can spectroscopic and crystallographic methods elucidate the structural properties of this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between the carboxylic acid and aniline groups). Planarity deviations (<0.1 Å) indicate conformational stability .
- NMR Spectroscopy: Assign peaks using ¹H (δ 6.5–8.0 ppm for aromatic protons) and ¹³C NMR (δ ~170 ppm for carboxylic carbon). NOESY confirms spatial proximity of substituents .
- Computational Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) validate experimental bond lengths and angles .
Q. What strategies improve solubility and stability of this compound in aqueous media for biological assays?
Methodological Answer:
- pH Adjustment: Ionize the carboxylic acid group by buffering at pH > pKa (~4.2). Use phosphate-buffered saline (PBS, pH 7.4) for physiological conditions.
- Co-solvent Systems: Employ DMSO (<5% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify hydrolysis-prone sites (e.g., amide bonds) .
Advanced Research Questions
Q. How can this compound be utilized as a ligand in coordination chemistry for catalytic applications?
Methodological Answer:
- Ligand Design: Exploit the carboxylic acid and aniline groups to chelate transition metals (e.g., Cu²⁺, Pd²⁺). Synthesize complexes via reflux in ethanol with metal salts, followed by crystallization .
- Catalytic Screening: Test complexes in cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor turnover frequency (TOF) via GC-MS and compare with control ligands (e.g., bipyridine) .
- Spectroscopic Analysis: Use UV-Vis (d-d transitions) and EPR to confirm metal coordination geometry .
Q. What methodologies evaluate the inhibitory effects of this compound against enzymes like α-glucosidase or α-amylase?
Methodological Answer:
- Enzyme Assays: Perform kinetic studies (Michaelis-Menten plots) with p-nitrophenyl glycosides as substrates. Measure IC₅₀ values using spectrophotometry (405 nm) .
- Docking Simulations: Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., α-glucosidase PDB: 2ZE0). Correlate computed binding energies (ΔG) with experimental IC₅₀ .
- Structure-Activity Relationships (SAR): Modify substituents (e.g., ethyl group on aniline) and compare inhibitory potencies to identify critical pharmacophores .
Q. Can this compound serve as a building block for metal-organic frameworks (MOFs) with luminescent or catalytic properties?
Methodological Answer:
- MOF Synthesis: Combine with Zn(NO₃)₂ or ZrCl₄ under solvothermal conditions (DMF, 120°C). Characterize porosity via BET surface area analysis (>500 m²/g) .
- Functionalization: Post-synthetically modify MOFs with pendant groups (e.g., -NH₂) for CO₂ adsorption or drug delivery. Confirm modifications via FT-IR and TGA .
- Luminescence Studies: Measure emission spectra (λex = 350 nm) to assess ligand-to-metal charge transfer (LMCT) effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
